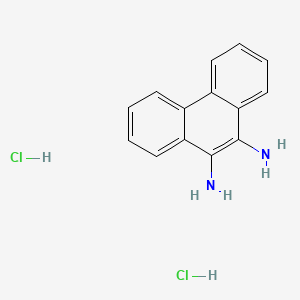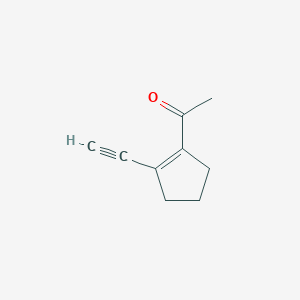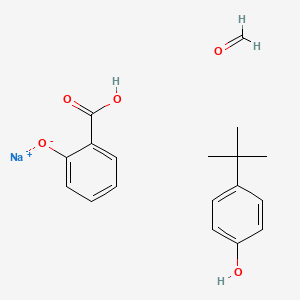![molecular formula C28H60N2O6S B13781586 Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt) CAS No. 68443-92-5](/img/structure/B13781586.png)
Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt) is a complex organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their surfactant properties and are widely used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the quaternization of a tertiary amine with an alkylating agent. The reaction conditions often include:
Reactants: Tertiary amine, alkylating agent (e.g., ethyl sulfate)
Solvent: Organic solvents like ethanol or methanol
Temperature: Moderate temperatures (50-70°C)
Catalysts: Sometimes, catalysts like sodium hydroxide are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: High-purity tertiary amines and alkylating agents
Reaction Vessels: Stainless steel reactors with temperature and pressure control
Purification: Techniques like distillation and crystallization to obtain the pure product
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxides or other derivatives
Reduction: Reaction with reducing agents to break down into simpler compounds
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a surfactant and emulsifying agent in various reactions and formulations.
Biology
In biological research, it may be used in cell culture media and as a component in biochemical assays.
Medicine
In medicine, it could be explored for its potential antimicrobial properties and as a drug delivery agent.
Industry
Industrially, it is used in the formulation of detergents, fabric softeners, and personal care products.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to cell lysis. It may also interact with proteins, altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cetyltrimethylammonium bromide
- Benzalkonium chloride
- Dodecyltrimethylammonium chloride
Uniqueness
Compared to similar compounds, Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt) may offer unique properties such as enhanced solubility, specific antimicrobial activity, or improved stability in various formulations.
Eigenschaften
CAS-Nummer |
68443-92-5 |
|---|---|
Molekularformel |
C28H60N2O6S |
Molekulargewicht |
552.9 g/mol |
IUPAC-Name |
diethyl-(2-hydroxyethyl)-[2-(octadecanoylamino)ethyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C26H54N2O2.C2H6O4S/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)27-22-23-28(5-2,6-3)24-25-29;1-2-6-7(3,4)5/h29H,4-25H2,1-3H3;2H2,1H3,(H,3,4,5) |
InChI-Schlüssel |
STDNLQPRAPEPQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC[N+](CC)(CC)CCO.CCOS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


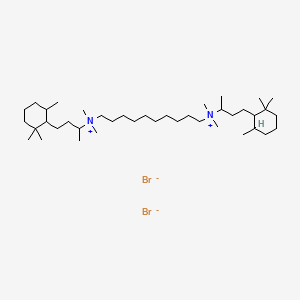
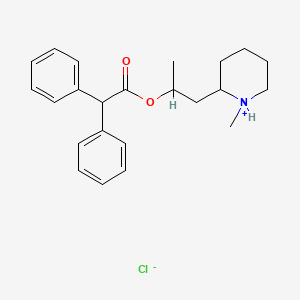
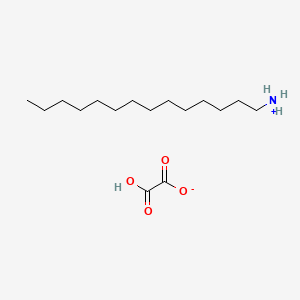
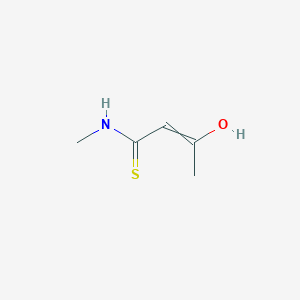
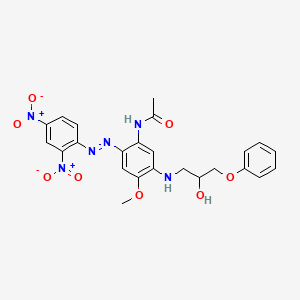
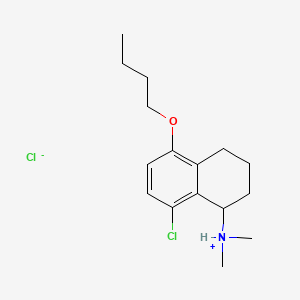
![6H-Pyrrolo[2,3-g]quinoxaline](/img/structure/B13781532.png)
